2-{1-[(Tert-butoxy)carbonyl]-3-hydroxypiperidin-3-yl}-2,2-difluoroacetic acid
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Description
2-{1-[(Tert-butoxy)carbonyl]-3-hydroxypiperidin-3-yl}-2,2-difluoroacetic acid is a useful research compound. Its molecular formula is C12H19F2NO5 and its molecular weight is 295.283. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used as a protecting group in organic synthesis, particularly for amine functional groups .
Mode of Action
The compound’s mode of action is likely related to its Boc group. The Boc group is known for its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses . This deprotection process is a key step in many organic transformations .
Biochemical Pathways
The boc group plays a significant role in organic synthesis, particularly in the sequential protection and deprotection of amine functional groups . This process is crucial in the synthesis of complex organic molecules, including peptides .
Pharmacokinetics
The boc group’s stability and its ability to be selectively deprotected suggest that it could influence the compound’s bioavailability and pharmacokinetic profile .
Result of Action
The result of the compound’s action is likely dependent on the specific context in which it is used. In the context of organic synthesis, the Boc group’s deprotection can enable selective reactions with the previously protected amine functional group .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the deprotection of the Boc group is typically performed under acidic conditions and can be influenced by the reaction temperature .
Properties
IUPAC Name |
2,2-difluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO5/c1-10(2,3)20-9(18)15-6-4-5-11(19,7-15)12(13,14)8(16)17/h19H,4-7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKJKVTXWCIBPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C(C(=O)O)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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